molecular formula C6H4S4 B14408769 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole CAS No. 80608-63-5

3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole

Katalognummer: B14408769
CAS-Nummer: 80608-63-5
Molekulargewicht: 204.4 g/mol
InChI-Schlüssel: FAVXXRLKMWEUDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole is a unique organic compound characterized by its distinctive dithiol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of dithiol precursors and aldehydes or ketones, which undergo condensation reactions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The dithiol moiety allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithiol compounds.

Wissenschaftliche Forschungsanwendungen

3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole involves its interaction with various molecular targets and pathways. The dithiol structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3H-1,2-Dithiol-3-ylidene)acetaldehyde
  • 3-(3H-1,2-Dithiol-3-ylidene)ketone

Uniqueness

3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole stands out due to its unique dithiol structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.

Eigenschaften

CAS-Nummer

80608-63-5

Molekularformel

C6H4S4

Molekulargewicht

204.4 g/mol

IUPAC-Name

3-(dithiol-3-ylidene)dithiole

InChI

InChI=1S/C6H4S4/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H

InChI-Schlüssel

FAVXXRLKMWEUDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSSC1=C2C=CSS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.